![molecular formula C24H20N4O4 B2590269 2-amino-N-(4-ethylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide CAS No. 903344-03-6](/img/structure/B2590269.png)
2-amino-N-(4-ethylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-amino-N-(4-ethylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide, also known as AEPI, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. AEPI is a heterocyclic compound that belongs to the indolizine family, which is known for its diverse biological activities.
Scientific Research Applications
Synthesis and Transformations in Medicinal Chemistry
Research on related indolizine derivatives and their synthesis often aims at discovering new therapeutic agents. For instance, the synthesis of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates has been explored for potential medicinal applications, demonstrating the versatility of indolizine and indole derivatives in drug design and synthesis. Such studies highlight the methodological advancements in creating compounds with potential therapeutic properties (K. Cucek & B. Verček, 2008).
Photoluminescence and Optical Properties
Indolizine compounds have been investigated for their unique photoluminescent properties. Research on 6-amino-8-cyanobenzo[1, 2-b]indolizines revealed reversible pH-dependent optical properties with a dramatic blue shift in fluorescence emission upon protonation. This unusual behavior opens up possibilities for these compounds in developing pH sensors and optical materials (V. Outlaw et al., 2016).
Anticancer and Antimicrobial Activities
The exploration of indolizine derivatives in the context of anticancer and antimicrobial activities is a significant area of research. Novel compounds based on indolizine structures have been synthesized and evaluated for their potential against various cancer cell lines and microbes. This research direction underscores the importance of indolizine derivatives in developing new therapeutic agents with anticancer and antimicrobial properties (Ashraf S. Hassan et al., 2014).
properties
IUPAC Name |
2-amino-N-(4-ethylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O4/c1-2-15-6-10-17(11-7-15)26-24(30)20-19-5-3-4-14-27(19)22(21(20)25)23(29)16-8-12-18(13-9-16)28(31)32/h3-14H,2,25H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VODGHXXQKMSZAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.